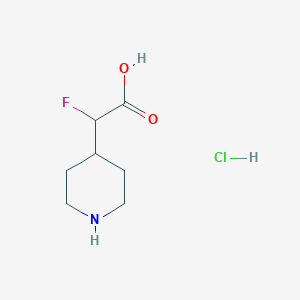

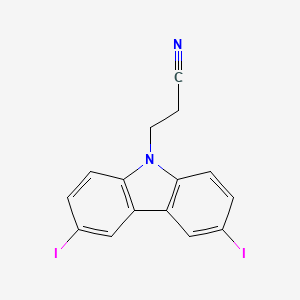

![molecular formula C20H20ClN5O4 B3008158 N-(2-氯-4-甲基苯基)-2-[4-(5-甲基-1,2,4-恶二唑-3-基)-1,3-二氧代-5,6,7,8-四氢-1H-吡啶并[1,2-c]嘧啶-2(3H)-基]乙酰胺 CAS No. 1775503-47-3](/img/structure/B3008158.png)

N-(2-氯-4-甲基苯基)-2-[4-(5-甲基-1,2,4-恶二唑-3-基)-1,3-二氧代-5,6,7,8-四氢-1H-吡啶并[1,2-c]嘧啶-2(3H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, is not directly described in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential anticancer properties. For instance, the first paper describes the synthesis and characterization of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety, which shows significant antiproliferative activity against various cancer cell lines . The second paper discusses the synthesis of 2-chloro N-aryl substituted acetamide derivatives of a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole moiety, which also exhibit cytotoxicity against different human leukemic cell lines .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. In the first paper, the synthesis begins with the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and another condensation step . The second paper describes a linear synthesis approach to create novel acetamide derivatives, which are then characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed by crystallography and spectroscopic techniques. The first paper reports the crystal structure of the synthesized compound, which crystallizes in the tetragonal system . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles, and the results are compared with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map is also investigated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including condensation, chlorination, and amide bond formation. The reactivity of the compounds is not discussed in detail, but the synthesis steps suggest a careful selection of reaction conditions to achieve the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural analysis and spectroscopic characterization. The compounds' inhibitory concentrations (IC50) against various cancer cell lines are determined, indicating their potential as anticancer agents. The first paper reports IC50 values in the low micromolar range for different cancer cell lines, suggesting strong antiproliferative activity . The second paper also presents IC50 values for the synthesized compounds, with some showing high cytotoxicity on specific cell lines .

科学研究应用

抗癌活性

- 研究人员已经合成了乙酰胺的衍生物并测试了它们的抗癌活性。在 Al-Sanea 等人 (2020) 的一项研究中,连接到嘧啶环的某些芳氧基对八种癌细胞系表现出癌细胞生长抑制作用(Al-Sanea et al., 2020)。

新型衍生物的合成

- Tolkunov 等人 (2013) 报道了 6-R-5-芳基-5,6-二氢[1]苯并噻吩并[3',2':4,5]吡啶并[2,3-d]嘧啶-1,3(2H,4H)-二酮的合成,表明这些化合物在创造多样化的分子结构方面的多功能性(Tolkunov et al., 2013)。

微波辅助合成

- Patel 等人 (2019) 利用微波辐射快速合成衍生物,包括四氢嘧啶类似物。这种方法被证明有利于合成新型抗菌和抗结核剂(Patel et al., 2019)。

植物生长刺激

- Pivazyan 等人 (2019) 的一项研究表明,乙酰肼的衍生物表现出显着的植物生长刺激作用(Pivazyan et al., 2019)。

结构分析

- 应军 (2012) 对一种新型恶二唑衍生物进行了核磁共振研究,有助于对这些化合物的结构理解(Ying-jun, 2012)。

抗菌活性

- Vlasov 等人 (2021) 合成了表现出比链霉素更好的抗菌活性的新型衍生物,强调了这些化合物在抗菌应用中的潜力(Vlasov et al., 2021)。

属性

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O4/c1-11-6-7-14(13(21)9-11)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-5-3-4-8-25(15)20(26)29/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZGZEIZACQRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)